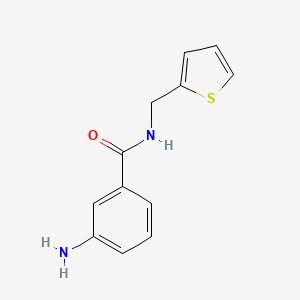

3-amino-N-(thiophen-2-ylmethyl)benzamide

Description

BenchChem offers high-quality 3-amino-N-(thiophen-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(thiophen-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHNZBMRZOBHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative

In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bonds and engage in various intermolecular interactions makes it a cornerstone of drug design. When coupled with a thiophene ring, another heterocycle of significant pharmacological interest, the resulting molecule, 3-amino-N-(thiophen-2-ylmethyl)benzamide, presents a compelling target for discovery programs. This guide moves beyond a mere recitation of steps; it is a treatise on the strategic synthesis and rigorous validation of this compound, grounded in the principles of modern organic chemistry and analytical science. As a Senior Application Scientist, my objective is to provide not just a protocol, but a self-validating workflow that ensures reproducibility, accuracy, and a deep understanding of the underlying chemical principles.

Strategic Design: A Retrosynthetic Approach

The most logical and efficient path to a target molecule is revealed by deconstructing it into readily available starting materials. This process, known as retrosynthetic analysis, is the blueprint for our synthetic strategy. The primary disconnection point in our target molecule is the robust amide bond, a linkage central to peptide chemistry and a frequent target in synthesis.[2]

This disconnection logically cleaves the molecule into two commercially available precursors: 3-aminobenzoic acid and (thiophen-2-yl)methanamine . Our forward synthesis will, therefore, focus on the formation of this amide bond, a reaction class known as amide coupling.

Caption: Retrosynthetic analysis of the target compound.

Part I: The Synthesis Pathway

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3] While numerous coupling reagents exist, this guide employs a robust and widely applicable method that ensures high yield and purity.

Principle of the Reaction: Amide Coupling

We will utilize a direct, one-pot condensation reaction mediated by Titanium(IV) chloride (TiCl₄). This Lewis acid serves as a powerful activating agent for the carboxylic acid. The reaction proceeds in a coordinating solvent like pyridine, which also acts as a base to neutralize the HCl generated during the reaction. This method is efficient and generally proceeds with a high degree of chemoselectivity, preserving the integrity of the free amine on the 3-aminobenzoic acid ring.[3]

Experimental Protocol: Amide Coupling

This protocol is designed for a 5 mmol scale and should be conducted in a well-ventilated fume hood by trained personnel.

Materials & Reagents:

-

3-aminobenzoic acid (≥98%)

-

(Thiophen-2-yl)methanamine (≥98%)

-

Titanium(IV) chloride (TiCl₄, ≥99%)

-

Pyridine (anhydrous, ≥99.8%)

-

Toluene (reagent grade)

-

Methylene chloride (DCM, reagent grade)

-

Hydrochloric acid (1 N aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask (50 mL) with a screw cap

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel (100 mL)

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL screw-capped round-bottom flask containing a magnetic stir bar, add 3-aminobenzoic acid (0.686 g, 5 mmol).

-

Solvent Addition: Add anhydrous pyridine (20 mL) to the flask to dissolve the carboxylic acid.

-

Reagent Addition: Place the flask in an ice bath to manage any exotherm. Sequentially add (thiophen-2-yl)methanamine (0.566 g, 5 mmol) followed by the slow, dropwise addition of TiCl₄ (15 mmol, 1.65 mL of a 1.0 M solution in DCM, or 0.82 mL of pure TiCl₄). Caution: TiCl₄ reacts violently with moisture. Handle under anhydrous conditions.

-

Reaction: Tightly seal the flask and heat the reaction mixture to 85 °C using an oil bath. Stir for approximately 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Extraction: Treat the residue with 1 N HCl (20 mL) and extract the product into methylene chloride (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4][5]

Materials & Reagents:

-

Crude 3-amino-N-(thiophen-2-ylmethyl)benzamide

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

Step-by-Step Procedure:

-

Solvent Selection: An ethanol/water mixture is a suitable solvent system. The compound is soluble in hot ethanol and less soluble in water.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid dissolves completely.

-

Crystallization: Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal yield.[4]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of cold ethanol/water mixture. Allow the crystals to air dry completely on the filter paper or in a desiccator.

Caption: General workflow for the synthesis and purification.

Part II: Structural Elucidation and Purity Verification

Rigorous characterization is non-negotiable. It provides definitive proof of the molecular structure and assesses the purity of the synthesized compound. A multi-technique approach ensures that all aspects of the molecule's identity are confirmed.

Caption: Workflow for comprehensive chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H) and carbon atoms (¹³C).

Protocol: Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

Expected Data Interpretation: The chemical shifts (δ) are highly dependent on the solvent but will follow predictable patterns for the benzamide and thiophene moieties.[1][6][7]

| ¹H NMR: Expected Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~9.0 | Amide N-H (triplet, t) |

| ~7.4-7.0 | Aromatic protons (multiplet, m) |

| ~6.9 | Thiophene protons (multiplet, m) |

| ~5.2 | Benzylic -CH₂- (doublet, d) |

| ~4.5 | Amine -NH₂ (singlet, s) |

| ¹³C NMR: Expected Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Carbonyl C=O |

| ~149 | Aromatic C-NH₂ |

| ~142 | Thiophene C-CH₂ |

| ~135-113 | Aromatic & Thiophene carbons |

| ~40 | Benzylic -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For our target compound, we expect to see characteristic absorptions for the amide and amine groups.

Protocol: Sample Preparation

-

The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.

Expected Data Interpretation: The amide functional group gives rise to several characteristic bands.[9][10]

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode & Functional Group |

| 3450-3300 | N-H stretch (primary amine, -NH₂) |

| 3350-3150 | N-H stretch (secondary amide, -NH-) |

| ~1640 | C=O stretch (Amide I band) |

| ~1550 | N-H bend (Amide II band) |

| ~1300 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Protocol: Sample Preparation

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

Expected Data Interpretation:

-

Molecular Formula: C₁₂H₁₂N₂OS

-

Molecular Weight: 232.30 g/mol

-

Expected Ion Peak (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 233.31.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure organic sample.[11][12][13] This technique provides the empirical formula and serves as a final, quantitative check of purity. The experimental values must match the theoretical values within a narrow margin, typically ±0.4%.[13]

Protocol:

-

A small, accurately weighed sample of the highly purified compound is submitted to a specialized analytical laboratory for combustion analysis using an automated elemental analyzer.[14]

Calculated vs. Experimental Data:

| Elemental Analysis for C₁₂H₁₂N₂OS | ||

| Element | Calculated (%) | Experimental (%) |

| Carbon (C) | 62.04 | To be determined |

| Hydrogen (H) | 5.21 | To be determined |

| Nitrogen (N) | 12.06 | To be determined |

| Sulfur (S) | 13.80 | To be determined |

Conclusion

This guide has detailed a logical and robust pathway for the synthesis and comprehensive characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide. By following the outlined protocols for amide coupling, purification via recrystallization, and multi-technique analysis (NMR, IR, MS, and Elemental Analysis), researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The emphasis on understanding the principles behind each step ensures that this guide serves not just as a set of instructions, but as a transferable framework for scientific inquiry.

References

-

A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2023). News-Medical. [Link]

-

3-Aminobenzamide. Wikipedia. [Link]

-

Elemental analysis. Wikipedia. [Link]

-

Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-69. [Link]

-

Element analysis. uobabylon.edu.iq. [Link]

-

Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5204-5212. [Link]

-

Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed, 33734689. [Link]

-

Bowie, J. H., et al. (1966). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]

-

Letaw, H., & Gropp, A. H. (1954). A Study of the Infrared Spectrum of the Amide Group. Semantic Scholar. [Link]

-

Infrared spectroscopic studies of amides and anilides. (1958). Indian Academy of Sciences. [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan. (1974). RSC Publishing. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Gao, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Iovine, C., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health. [Link]

-

Experiment 9 — Recrystallization. (n.d.). University of Massachusetts. [Link]

-

Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

-

Chemistry 210 Experiment Ib. (2012). University of California, Irvine. [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amherst.edu [amherst.edu]

- 5. Chemistry 210 Experiment Ib [home.miracosta.edu]

- 6. journals.co.za [journals.co.za]

- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ias.ac.in [ias.ac.in]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. azom.com [azom.com]

- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 13. Elemental analysis - Wikipedia [en.wikipedia.org]

- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

physicochemical properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide

Introduction

3-amino-N-(thiophen-2-ylmethyl)benzamide is a molecule of significant interest within medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric features: a benzamide core, a flexible thiophene-methyl linker, and a primary aromatic amine. The benzamide scaffold is prevalent in a wide range of therapeutic agents, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often modulating metabolic stability and receptor affinity. The 3-amino substitution on the phenyl ring provides a crucial vector for further chemical modification and introduces a key hydrogen bonding group.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core . Understanding these properties is paramount for researchers, as they directly influence a compound's solubility, permeability, metabolic stability, and ultimately, its viability as a drug candidate. We will not only present the predicted and experimental values for these properties but also delve into the causality behind the experimental methodologies required for their accurate determination. This document is designed to be a practical and authoritative resource for scientists engaged in the synthesis, characterization, and development of novel small molecules.

Compound Identification and Structure

Accurate identification is the foundational step in any chemical analysis. The primary identifiers and structural details for 3-amino-N-(thiophen-2-ylmethyl)benzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-N-(thiophen-2-ylmethyl)benzamide | ChemicalBook[1] |

| CAS Number | 1094671-91-6 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₂N₂OS | ChemicalBook[1] |

| Molecular Weight | 232.30 g/mol | ChemicalBook[1] |

The molecule's structure is defined by an amide bond linking a 3-aminobenzoyl group to a thiophen-2-ylmethylamine moiety. The presence of both hydrogen bond donors (the -NH₂ and amide N-H groups) and acceptors (the amide C=O and the sulfur atom in the thiophene ring) suggests a propensity for intermolecular interactions that will govern its solid-state properties and solubility.

Sources

An In-depth Technical Guide to 3-amino-N-(thiophen-2-ylmethyl)benzamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a novel benzamide derivative with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical identity, including its CAS number, and outlines a plausible synthetic pathway. Furthermore, it discusses essential analytical techniques for its characterization and explores its prospective biological activities based on the known pharmacology of related benzamide and thiophene-containing compounds. A key focus is placed on its potential as a modulator of biological targets, drawing parallels with established benzamide-based therapeutic agents.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities. These activities include, but are not limited to, antimicrobial, anticonvulsant, analgesic, and antitumor properties.[1] The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. The incorporation of a thiophene ring, a bioisostere of the phenyl ring, often enhances biological activity and modulates metabolic stability. This guide focuses on the specific derivative, 3-amino-N-(thiophen-2-ylmethyl)benzamide, exploring its chemical synthesis, analytical characterization, and potential as a lead compound in drug discovery programs.

Chemical Identity and Supplier Information

Chemical Name: 3-amino-N-(thiophen-2-ylmethyl)benzamide

CAS Number: 1094671-91-6[2]

Molecular Formula: C₁₂H₁₂N₂OS

Molecular Weight: 232.30 g/mol

Chemical Structure:

Caption: Chemical structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide.

Commercial Supplier:

| Supplier | Location | Contact Information |

| BLD Pharmatech Co., Limited | Cincinnati, OH, USA | Phone: +1-330-333-6550 |

Synthesis Pathway

3.1. Step 1: Synthesis of 3-Nitro-N-(thiophen-2-ylmethyl)benzamide

The initial step involves the activation of the carboxylic acid of 3-nitrobenzoic acid to form an acyl chloride, which then reacts with thiophen-2-ylmethanamine.

-

Reaction: 3-Nitrobenzoic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form 3-nitrobenzoyl chloride.[3][4]

-

The resulting acyl chloride is then reacted with thiophen-2-ylmethanamine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield 3-nitro-N-(thiophen-2-ylmethyl)benzamide.[3]

3.2. Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine.

-

Reaction: The nitro intermediate, 3-nitro-N-(thiophen-2-ylmethyl)benzamide, is reduced to the target compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide. This reduction can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride (SnCl₂) in ethanol or hydrazine hydrate with a catalyst.[3]

Caption: Proposed synthesis workflow for 3-amino-N-(thiophen-2-ylmethyl)benzamide.

Physicochemical Characterization: A Protocol for Purity and Structural Confirmation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-amino-N-(thiophen-2-ylmethyl)benzamide.[5] The following analytical techniques are recommended:

4.1. Thin-Layer Chromatography (TLC)

-

Purpose: To monitor the progress of the reaction and assess the purity of the final product.

-

Stationary Phase: Silica gel G plates.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as ethyl acetate and hexane, in varying ratios.

-

Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., iodine vapor).[6]

4.2. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound with high accuracy.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detector set at an appropriate wavelength to detect the aromatic and thiophene chromophores.[5]

4.3. Spectroscopic Analysis for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches from the amine and amide, a C=O stretch from the amide, and aromatic C-H stretches.[6][8]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.[7][8]

4.4. Melting Point Determination

-

Purpose: To assess the purity of the crystalline solid. A sharp melting point range is indicative of high purity.[6]

Potential Biological Activities and Applications in Drug Discovery

The chemical structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide suggests several potential avenues for investigation in drug discovery.

5.1. Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3-aminobenzamide moiety is a well-known pharmacophore for the inhibition of PARP enzymes.[9][10] PARP inhibitors have garnered significant attention as anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways.

-

Mechanism of Action: 3-aminobenzamide acts as a competitive inhibitor of PARP, binding to the NAD⁺ binding site and preventing the synthesis of poly(ADP-ribose) chains. This inhibition can lead to the accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks in replicating cells.[11]

-

Proposed Research: It is hypothesized that 3-amino-N-(thiophen-2-ylmethyl)benzamide may exhibit PARP inhibitory activity. In vitro assays, such as PARP activity assays using purified enzyme or cell-based assays measuring PARP activity in response to DNA damage, would be the initial steps to validate this hypothesis.[12]

5.2. Antimicrobial Activity

Both benzamide and thiophene derivatives have been reported to possess a broad spectrum of antimicrobial activities.[7][13]

-

Rationale: The combination of these two pharmacophores in a single molecule could lead to synergistic or novel antimicrobial effects.

-

Proposed Research: The synthesized compound should be screened against a panel of clinically relevant bacterial and fungal strains to determine its minimum inhibitory concentration (MIC) using standard microdilution methods.[7]

5.3. Other Potential Therapeutic Areas

The versatility of the benzamide scaffold suggests that 3-amino-N-(thiophen-2-ylmethyl)benzamide could be explored for other therapeutic applications, including:

-

Anticonvulsant Activity: Certain benzamide derivatives have shown efficacy as anticonvulsants.[1]

-

Anti-inflammatory Activity: The anti-inflammatory potential could be investigated using in vitro assays such as the inhibition of protein denaturation.[8]

-

Kinase Inhibition: N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of BRAFV600E kinase, a key target in melanoma.[14]

Caption: Potential biological screening workflow for the target compound.

Conclusion

3-amino-N-(thiophen-2-ylmethyl)benzamide is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. Its 3-aminobenzamide core points towards a likely role as a PARP inhibitor, a class of drugs with significant therapeutic impact. Furthermore, the presence of the thiophene moiety opens up possibilities for antimicrobial and other activities. This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this and related novel benzamide derivatives. The proposed synthesis and characterization protocols, along with the outlined avenues for biological investigation, offer a clear path for advancing our understanding of this promising molecule.

References

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. Available at: [Link]

-

Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Available at: [Link]

-

Schwartz, J. L., & Weichselbaum, R. R. (1985). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Cancer Research, 45(8), 3669-3674. Available at: [Link]

-

Shall, S. (1984). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. Carcinogenesis, 5(8), 1075-1077. Available at: [Link]

-

Gaikwad, A., Chopade, S., & Wagh, P. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1334-1341. Available at: [Link]

-

Kumar, A., Sharma, G., & Sharma, R. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Journal of Chemistry, 2014, 856797. Available at: [Link]

-

Nguyen, T. T. T., Tran, T. D., & Le, T. H. (2019). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Journal of the Korean Chemical Society, 63(3), 221-228. Available at: [Link]

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(12), 20925-20941. Available at: [Link]

-

BLD Pharmatech Co., Limited. (n.d.). 3-AMINO-N-(THIOPHEN-2-YLMETHYL)BENZAMIDE. ChemBuyersGuide.com. Available at: [Link]

-

Anand, A., Gupta, R., Sharma, A., & Singh, A. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology, 13, 949434. Available at: [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Drug Discoveries & Therapeutics, 7(1), 1-8. Available at: [Link]

- Google Patents. (2014). CN104193646A - Preparation method of p-aminobenzamide.

-

Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 184-188. Available at: [Link]

-

Gaikwad, A. S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1334-1341. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 459-468. Available at: [Link]

-

El-Gamel, N. E. A. (2020). Synthesis and characterization of benzamide metal complexes. Journal of Molecular Structure, 1202, 127278. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 3-amino-N-(thiophen-2-ylmethyl)benzamide | 1094671-91-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. scispace.com [scispace.com]

- 9. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 3-amino-N-(thiophen-2-ylmethyl)benzamide: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-(thiophen-2-ylmethyl)benzamide is a molecule of significant interest in medicinal chemistry and drug discovery due to the presence of three key pharmacophores: a benzamide, a primary aromatic amine, and a thiophene ring. The benzamide moiety is a common feature in a wide range of biologically active compounds. The aminobenzamide scaffold is a known hinge-binding motif for various kinases, and the thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving metabolic stability and potency. Accurate structural elucidation and characterization of this molecule are paramount for its development and application. This technical guide provides a detailed analysis of the expected spectral data of 3-amino-N-(thiophen-2-ylmethyl)benzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a predictive analysis based on established spectroscopic principles and data from structurally related compounds, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide with key proton and carbon environments labeled for correlation with the NMR data.

Caption: A streamlined workflow for the spectroscopic characterization of organic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide. The detailed interpretation of the expected NMR, IR, and MS data, grounded in fundamental principles and supported by data from analogous structures, serves as a valuable resource for researchers in the field. The provided experimental protocols and workflow offer a practical framework for the successful characterization of this and other novel small molecules, thereby facilitating their advancement in drug discovery and development pipelines.

References

-

PubChem. 3-Amino-N-methylbenzamide. [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). [Link]

-

National Institute of Standards and Technology (NIST). Benzamide. [Link]

-

PubChem. N-[(3-methylthiophen-2-yl)methyl]benzamide. [Link]

-

National Center for Biotechnology Information. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a compound of interest due to its constituent chemical moieties often found in pharmacologically active agents. As the crystal structure of this specific molecule is not publicly available in databases such as the Cambridge Structural Database (CSD), this document serves as a practical whitepaper detailing the necessary experimental and computational workflows. We will navigate the critical steps from synthesis and crystallization to X-ray diffraction data collection, structure solution, refinement, and final analysis, with a focus on the underlying scientific principles and best practices that ensure data integrity and trustworthiness.

Introduction: The Rationale for Structural Elucidation

The molecule 3-amino-N-(thiophen-2-ylmethyl)benzamide incorporates several key functional groups: a benzamide core, a flexible aminomethyl linker, and a thiophene ring. This combination suggests potential for diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical in determining crystal packing and, by extension, physicochemical properties such as solubility, stability, and bioavailability.[1][2] An unambiguous determination of its crystal structure provides invaluable insights into:

-

Conformational Analysis: Defining the precise geometry, including bond lengths, bond angles, and torsion angles of the molecule in the solid state.

-

Intermolecular Interactions: Identifying and characterizing the non-covalent forces that govern the crystal lattice formation.

-

Polymorphism Screening: Providing a definitive reference for one potential solid form of the compound, which is a critical aspect of pharmaceutical development.

-

Structure-Activity Relationship (SAR) Studies: Offering a foundational piece of data for computational modeling and rational drug design.[3]

This guide is structured to provide both the "how" and the "why," empowering researchers to not only execute the necessary experiments but also to make informed decisions throughout the process.

The Experimental & Computational Workflow: A Holistic Approach

The journey from a synthesized powder to a fully refined crystal structure is a multi-stage process. Each step is crucial for the success of the next, demanding meticulous execution and careful analysis.

Sources

An In-Depth Technical Guide to the In Silico Prediction of 3-amino-N-(thiophen-2-ylmethyl)benzamide Properties

Abstract

Introduction: The Imperative for Early-Stage In Silico Assessment

The journey of a small molecule from a preliminary hit to a clinical candidate is fraught with challenges, with a significant attrition rate attributed to suboptimal pharmacokinetic and safety profiles.[1][2] The ability to predict these properties before significant investment in synthesis and in vitro testing is a cornerstone of modern medicinal chemistry. In silico methods, leveraging sophisticated algorithms and vast datasets, offer a rapid and cost-effective means to generate an initial "developability" profile of a compound.[3][4][5]

3-amino-N-(thiophen-2-ylmethyl)benzamide is a molecule of interest with a benzamide scaffold, a common motif in pharmacologically active compounds. The presence of an amino group, a thiophene ring, and an amide linkage suggests a rich and complex profile of potential interactions and metabolic pathways. This guide will systematically dissect the molecule's properties through a series of computational predictions.

The overall workflow for the in silico characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide is depicted below. This workflow is designed to be a logical progression from fundamental physicochemical properties to more complex biological interactions and potential liabilities.

Caption: Overall workflow for the in silico prediction of compound properties.

Foundational Analysis: Physicochemical Properties

A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems. These properties are the bedrock upon which more complex predictions are built, influencing everything from solubility to membrane permeability.

Key Physicochemical Descriptors

The following table outlines the key physicochemical properties to be predicted for 3-amino-N-(thiophen-2-ylmethyl)benzamide and the rationale for their importance.

| Property | Importance in Drug Discovery | Predicted Value |

| Molecular Weight (MW) | Influences diffusion and overall size. Generally, lower MW is preferred for oral bioavailability. | To be predicted |

| logP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. | To be predicted |

| logD (Distribution Coefficient at pH 7.4) | Lipophilicity at physiological pH. More relevant than logP for ionizable compounds. | To be predicted |

| Aqueous Solubility (logS) | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. | To be predicted |

| pKa (Acid/Base Dissociation Constant) | Determines the ionization state at different pH values, impacting solubility, permeability, and target binding. | To be predicted |

| Polar Surface Area (PSA) | A surrogate for hydrogen bonding potential. Correlates with membrane permeability. | To be predicted |

Experimental Protocol: Physicochemical Property Prediction

Objective: To predict the key physicochemical properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide using a reliable, freely available web server.

Tool: Molinspiration Cheminformatics () and ChemAxon's Chemicalize () are excellent choices for rapid and reliable predictions.[6][7]

Methodology:

-

Obtain the SMILES String: The first step is to represent the 2D structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide in a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is: Nc1cccc(c1)C(=O)NCc2sccc2.

-

Input into Web Server:

-

Navigate to the chosen web server.

-

Locate the input field, which typically accepts SMILES strings or allows for structure drawing.

-

Paste the SMILES string into the input field.

-

-

Execute Prediction:

-

Initiate the calculation by clicking the "Predict Properties" or an equivalent button.

-

-

Data Collection:

-

The server will return a table of predicted values for various physicochemical properties.

-

Record the values for Molecular Weight, miLogP, and Polar Surface Area from Molinspiration.

-

Use Chemicalize to predict pKa, logP, logD, and aqueous solubility.

-

-

Data Consolidation:

-

Compile the predicted values into the table provided in section 2.1.

-

Pharmacokinetic Profiling: The ADMET Paradigm

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body.[2] Early prediction of these properties is critical for avoiding costly late-stage failures.

Key ADMET Endpoints

The following table summarizes the key ADMET endpoints to be predicted and their significance.

| Parameter | Significance in Drug Discovery | Predicted Value |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | To be predicted |

| Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound crossing into the central nervous system. | To be predicted |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Predicts potential for drug-drug interactions. | To be predicted |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. | To be predicted |

| hERG Inhibition | A critical safety endpoint, as inhibition can lead to cardiac arrhythmias. | To be predicted |

Experimental Protocol: ADMET Prediction

Objective: To generate a comprehensive ADMET profile for 3-amino-N-(thiophen-2-ylmethyl)benzamide using a validated, publicly accessible platform.

Methodology:

-

Access ADMET-AI: Navigate to the ADMET-AI web platform.

-

Input Structure:

-

Enter the SMILES string for 3-amino-N-(thiophen-2-ylmethyl)benzamide (Nc1cccc(c1)C(=O)NCc2sccc2) into the text input box.

-

-

Set Reference:

-

For context, you can compare the predictions to the entire DrugBank database or filter by a specific therapeutic category. For a general assessment, the full DrugBank reference is appropriate.

-

-

Run Prediction:

-

Click the "Predict" button to initiate the calculations.

-

-

Analyze Results:

-

The platform will generate a detailed report, including a summary plot and a table of predicted ADMET properties.

-

Record the predicted values for key endpoints such as BBB penetration, CYP inhibition, and hERG inhibition.

-

Populate the table in section 3.1 with the obtained data.

-

Pharmacodynamics: Target Prediction and Interaction

While the primary biological target of 3-amino-N-(thiophen-2-ylmethyl)benzamide may be unknown, in silico methods can predict potential protein targets based on the ligand's structural and chemical features. This is invaluable for hypothesis generation, understanding potential mechanisms of action, and identifying potential off-target effects.

Ligand-Based Target Prediction (Pharmacophore Modeling)

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[10][11] By creating a pharmacophore model from our molecule of interest, we can screen it against a database of known protein binding sites.

Caption: Workflow for ligand-based pharmacophore modeling and virtual screening.

Experimental Protocol: Target Prediction

Objective: To identify potential biological targets for 3-amino-N-(thiophen-2-ylmethyl)benzamide.

Tool: SwissTargetPrediction is a well-regarded web server for this purpose.[12]

Methodology:

-

Access SwissTargetPrediction: Navigate to the SwissTargetPrediction website.

-

Input Molecule:

-

Enter the SMILES string of the compound.

-

-

Select Organism:

-

Choose "Homo sapiens" to focus on human targets.

-

-

Run Prediction:

-

Initiate the target prediction.

-

-

Interpret Results:

-

The server will provide a list of the most probable protein targets, ranked by a probability score.

-

Examine the top-ranked targets and their associated classes (e.g., enzymes, GPCRs, ion channels). This information can guide further investigation and hypothesis testing.

-

Structure-Based Target Interaction (Molecular Docking)

If a high-probability target is identified, molecular docking can be used to predict the binding mode and affinity of 3-amino-N-(thiophen-2-ylmethyl)benzamide to that target.[13][14] This provides a more detailed, atomistic view of the potential interaction.

Experimental Protocol: Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of the compound to a putative target identified in the previous step.

Tools: AutoDock Vina is a widely used and robust open-source docking program.[15] Visualization of the results can be performed with software like PyMOL or Chimera.

Methodology:

-

Prepare the Receptor:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges. This is typically done using tools like AutoDockTools.[16]

-

-

Prepare the Ligand:

-

Generate a 3D conformation of 3-amino-N-(thiophen-2-ylmethyl)benzamide.

-

Assign charges and define rotatable bonds.

-

-

Define the Binding Site:

-

Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Define a "grid box" that encompasses this binding site.

-

-

Run Docking Simulation:

-

Execute the docking calculation using AutoDock Vina. The program will explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

-

-

Analyze the Results:

-

The output will be a set of predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the lowest energy (most favorable) binding pose in complex with the receptor to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.

-

Toxicological Assessment: Predicting Liabilities

Early identification of potential toxicological liabilities is crucial for preventing downstream failures. In silico toxicology models can predict a range of endpoints, from mutagenicity to organ-specific toxicity.[17][18][19]

Key Toxicological Endpoints

| Endpoint | Significance | Predicted Liability |

| Ames Mutagenicity | Predicts the potential of the compound to cause mutations in DNA. | To be predicted |

| Carcinogenicity | Assesses the long-term potential to cause cancer. | To be predicted |

| Developmental Toxicity | Predicts the potential to cause adverse effects on a developing fetus. | To be predicted |

| Organ Toxicity (e.g., Hepatotoxicity) | Assesses the potential to cause damage to specific organs, such as the liver. | To be predicted |

Experimental Protocol: Toxicity Prediction

Objective: To predict the potential toxicological liabilities of 3-amino-N-(thiophen-2-ylmethyl)benzamide.

Tool: The ProTox-II and the more recent ProTox 3.0 web servers are excellent resources for predicting a wide range of toxicity endpoints.[20][21]

Methodology:

-

Access ProTox 3.0: Navigate to the ProTox 3.0 web server.

-

Input Structure:

-

Provide the SMILES string for the compound.

-

-

Initiate Prediction:

-

Start the toxicity prediction calculation.

-

-

Review Predictions:

-

The server will provide predictions for various endpoints, including LD50 (median lethal dose), hepatotoxicity, carcinogenicity, mutagenicity, and toxicity targets.

-

Record the predictions in the table in section 5.1. Pay close attention to any predicted liabilities and the confidence scores associated with them.

-

Model Validation and Trustworthiness

The predictions generated by in silico models are hypotheses, and their reliability is dependent on the quality of the underlying algorithms and training data. It is crucial to approach these predictions with a critical eye.

Self-Validating Principles:

-

Applicability Domain: Be aware of the applicability domain of the models used. Predictions for molecules that are structurally dissimilar to the model's training set may be less reliable.[22]

-

Consensus Modeling: Where possible, use multiple tools to predict the same property. If different models provide a consensus prediction, confidence in the result is increased.

-

Experimental Validation: Ultimately, in silico predictions must be validated by experimental data.[23][24][25] The goal of this guide is to provide a robust set of initial hypotheses to guide and prioritize these experimental efforts.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide. By systematically predicting its physicochemical, pharmacokinetic, pharmacodynamic, and toxicological properties, a detailed preliminary profile of the molecule can be constructed. This data-rich assessment allows for a more informed decision-making process in the early stages of drug discovery. The generated hypotheses regarding ADMET properties, potential biological targets, and toxicological liabilities provide a clear roadmap for subsequent experimental validation, embodying the principle of a synergistic relationship between computational and experimental approaches in modern pharmaceutical research.

References

-

Toxicity Estimation Software Tool (TEST). (n.d.). US EPA. Retrieved from [Link]

-

ACD/Tox Suite. (n.d.). ACD/Labs. Retrieved from [Link]

-

Lo Piparo, E., et al. (2008). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Retrieved from [Link]

-

ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

-

ACD/PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

-

Morrison, T. M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central. Retrieved from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

-

Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. PubMed Central. Retrieved from [Link]

-

Wang, Z. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Retrieved from [Link]

-

ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]

-

Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Retrieved from [Link]

-

Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. Retrieved from [Link]

-

Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. Retrieved from [Link]

-

ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved from [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. Retrieved from [Link]

-

Migliavacca, F., et al. (2022). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

-

ADMET Predictive Models. (2025). Aurigene Pharmaceutical Services. Retrieved from [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

-

Wang, T., et al. (2026). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. Retrieved from [Link]

-

Pharmacophore modeling. (n.d.). Fiveable. Retrieved from [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. Retrieved from [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. Retrieved from [Link]

-

Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Retrieved from [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube. Retrieved from [Link]

-

On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

-

In silico prediction of variant effects: promises and limitations for precision plant breeding. (2025). Springer. Retrieved from [Link]

-

Physico-chemical plugins. (n.d.). Chemaxon Docs. Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.). Semantic Scholar. Retrieved from [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. Retrieved from [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Retrieved from [Link]

Sources

- 1. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 2. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. On-line Software [vcclab.org]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. portal.valencelabs.com [portal.valencelabs.com]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 11. fiveable.me [fiveable.me]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. youtube.com [youtube.com]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. epa.gov [epa.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 20. academic.oup.com [academic.oup.com]

- 21. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 22. news-medical.net [news-medical.net]

- 23. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices [frontiersin.org]

- 25. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

The Architect's Guide to a Molecular Cornerstone: A Technical Review of Substituted Benzamide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted benzamide motif is a privileged scaffold in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its prevalence stems from the amide bond's unique combination of stability and conformational rigidity, which allows for precise molecular recognition and interaction with biological targets. This technical guide provides a comprehensive review of the principal synthetic strategies for accessing substituted benzamides, offering field-proven insights into the causality behind experimental choices. We will traverse the landscape of classical methodologies and delve into the nuances of modern catalytic systems, equipping the discerning researcher with the knowledge to select and optimize the ideal synthetic route for their target molecule. Each protocol is presented as a self-validating system, grounded in authoritative references and mechanistic understanding.

The Enduring Importance of the Benzamide Scaffold

Benzamide derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][4][5] The amide linkage serves as a critical hydrogen bond donor and acceptor, facilitating interactions within protein binding pockets. Furthermore, the aromatic ring provides a versatile platform for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. From established drugs to novel chemical probes, the synthesis of substituted benzamides remains a cornerstone of medicinal chemistry and drug discovery.[2][6]

Classical Approaches: The Bedrock of Benzamide Synthesis

While modern synthetic chemistry has introduced a plethora of sophisticated techniques, classical methods for amide bond formation remain highly relevant due to their scalability, cost-effectiveness, and well-established protocols.

The Schotten-Baumann Reaction: A Timeless and Robust Method

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a workhorse for the synthesis of amides from amines and acyl chlorides.[7][8] The "Schotten-Baumann conditions" typically refer to a two-phase system, often employing an aqueous base and an organic solvent to sequester the product and starting materials while neutralizing the hydrochloric acid byproduct.[9]

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[10] This intermediate then collapses, expelling a chloride ion to yield the amide. The base is crucial for deprotonating the resulting protonated amine, driving the equilibrium towards product formation.[8]

Experimental Protocol: Synthesis of N-Benzylbenzamide via Schotten-Baumann Reaction [9]

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. Add an aqueous solution of sodium hydroxide (2.0 equivalents). Stir the biphasic mixture vigorously.

-

Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature. The reaction can be exothermic, so cooling with an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Once complete, separate the organic layer. Wash sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid chloride and benzoic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Biphasic System: The use of a water/organic solvent system is a key feature. The organic phase dissolves the reactants (amine and acyl chloride) and the product (amide), while the aqueous phase contains the base to neutralize the HCl generated. This prevents the protonation of the starting amine, which would render it non-nucleophilic.[7]

-

Vigorous Stirring: Essential to maximize the interfacial area between the two phases, facilitating the reaction between the reactants in the organic phase and the base in the aqueous phase.

-

Excess Base: Ensures complete neutralization of the generated HCl and drives the reaction to completion.

Advantages:

-

High yields and purity.

-

Generally applicable to a wide range of primary and secondary amines.

-

Uses readily available and inexpensive starting materials.

Disadvantages:

-

Requires the pre-formation of an acyl chloride, which can be moisture-sensitive.

-

The generation of HCl can be problematic for acid-sensitive substrates.

Diagram: The Schotten-Baumann Reaction Workflow

Caption: A typical workflow for the Schotten-Baumann reaction.

Modern Amide Coupling Methodologies

To overcome the limitations of classical methods, particularly the need for harsh reagents, a vast array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.

Carbodiimide-Mediated Amide Bond Formation

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide synthesis.[11] EDC is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[12]

Mechanism and the Role of Additives: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which is a common impurity.[12] To mitigate this and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[12]

Experimental Protocol: EDC/HOBt Mediated Synthesis of a Substituted Benzamide [12]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Addition of Coupling Reagent: Slowly add solid EDC hydrochloride (1.2 equivalents) to the reaction mixture in portions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with aqueous acid, base, and brine. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent System | Key Features | Common Byproducts | Cost |

| EDC/HOBt | Water-soluble urea byproduct, good for aqueous media.[12] | N-acylurea | Moderate |

| DCC/HOBt | Insoluble dicyclohexylurea (DCU) byproduct, easily filtered. | N-acylurea, DCU | Low |

| HATU | High reactivity, low racemization, suitable for hindered substrates. | Tetramethylurea | High |

| PyAOP | Effective for coupling N-methyl amino acids and for cyclization.[11] | HMPA (carcinogen) | High |

// Nodes CarboxylicAcid [label="R-COOH"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt"]; ActiveEster [label="Active Ester\n(More Stable)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2"]; Amide [label="Amide Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Side Product)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EDU [label="EDU\n(Byproduct)"];

// Edges CarboxylicAcid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> Amide [label="+ Amine"]; O_Acylisourea -> N_Acylurea [label="Rearrangement"]; O_Acylisourea -> ActiveEster [label="+ HOBt"]; HOBt -> ActiveEster; ActiveEster -> Amide [label="+ Amine"]; Amine -> Amide; ActiveEster -> EDU [style=invis]; }``` Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Transition-Metal-Catalyzed Approaches: The Forefront of Amide Synthesis

Recent advancements have seen the emergence of transition-metal-catalyzed reactions for amide synthesis, offering novel pathways and improved efficiency for challenging substrates.

Palladium-Catalyzed Carbonylative Coupling

C-H Activation/Amidation

Direct C-H amidation is a highly atom-economical approach that avoids the pre-functionalization of the aromatic ring. T[13][14]ransition metals like palladium, rhodium, and copper can catalyze the direct coupling of an aromatic C-H bond with an amine source. T[13][15]hese reactions often employ a directing group on the aromatic substrate to achieve high regioselectivity.

Conclusion and Future Perspectives

The synthesis of substituted benzamides is a mature yet continually evolving field. While classical methods like the Schotten-Baumann reaction provide a robust foundation, modern coupling reagents have enabled the synthesis of increasingly complex molecules under mild conditions. The future of benzamide synthesis will likely focus on the development of more sustainable and atom-economical methods, such as direct C-H amidation, and the use of biocatalysis to achieve unparalleled selectivity. A thorough understanding of the mechanisms and practical considerations of each synthetic approach is paramount for the successful design and execution of synthetic routes in both academic and industrial research.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

-

MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. ningboinno.com. [Link]

-

Laganà, A., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-30. [Link]

- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

-

Slideshare. (2018). Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

-

ResearchGate. (n.d.). Various recent methods for synthesis of benzamides. ResearchGate. [Link]

-

Thieme. (2021). Advances in Transition-Metal-Catalyzed C–H Bond Oxygenation of Amides. Thieme. [Link]

-

Royal Society of Chemistry. (2017). Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. Royal Society of Chemistry. [Link]

-

PrepChem.com. (n.d.). Preparation of benzamide. PrepChem.com. [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Transition metal‐catalyzed oxidative annulation of benzamides. ResearchGate. [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

National Institutes of Health. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. testbook.com [testbook.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Thiophene: A Technical Guide to Identifying and Validating Biological Targets

Foreword: The Enduring Promise of the Thiophene Scaffold

The five-membered, sulfur-containing heterocycle known as thiophene is a cornerstone of medicinal chemistry. Its prevalence in a remarkable number of FDA-approved drugs is a testament to its versatility as a pharmacophore. From anti-inflammatory agents to life-saving cancer therapeutics, the thiophene ring system has consistently demonstrated its ability to interact with a wide array of biological targets, modulating their function with high specificity and potency.[1][2] This guide is designed for researchers, scientists, and drug development professionals dedicated to unraveling the complex interplay between thiophene-containing compounds and their biological partners. We will move beyond a simple cataloging of known interactions to provide a detailed, field-proven roadmap for the identification, validation, and characterization of novel biological targets for this privileged scaffold. Our focus will be on the "why" behind experimental choices, empowering you to design and execute robust, self-validating studies that accelerate the journey from hit to lead.

The Thiophene Moiety: A Privileged Player in Drug-Target Interactions

The thiophene ring is more than just a structural component; its unique physicochemical properties are key to its success in drug discovery. Its electron-rich nature and bioisosteric relationship with the phenyl ring allow it to engage in a diverse range of non-covalent and, in some cases, covalent interactions with biological macromolecules.[1] The sulfur atom itself can act as a hydrogen bond acceptor, further enhancing drug-receptor interactions.[1] Moreover, the planarity of the thiophene ring can contribute to effective binding within the active sites of enzymes and receptors.[1] These intrinsic properties, combined with the synthetic tractability of the thiophene core, have made it a fertile ground for the development of targeted therapies.

A Survey of Key Biological Targets and Therapeutic Areas

Thiophene-containing compounds have demonstrated efficacy across a broad spectrum of diseases, a direct reflection of the diverse targets they can engage. The following sections explore some of the most significant classes of biological targets for thiophene derivatives.

Enzymes: A Major Hub of Thiophene Activity

Enzymes are a primary target class for thiophene-based drugs, with numerous examples of potent and selective inhibitors.

-

Cyclooxygenases (COX) and Lipoxygenases (LOX): In the realm of anti-inflammatory therapeutics, thiophene derivatives have been successfully developed as inhibitors of COX and LOX enzymes, which are pivotal in the biosynthesis of pro-inflammatory mediators.[1][3] The anti-inflammatory drugs tiaprofenic acid and tinoridine are classic examples of thiophene-containing compounds that target these enzymes.[3]

-

Kinases: The kinome represents a vast and critical landscape for cancer drug discovery, and thiophene derivatives have emerged as potent kinase inhibitors.[1] They have been shown to target a variety of kinases, including epidermal growth factor receptor (EGFR), c-Jun N-terminal kinase (JNK), and cyclin-dependent kinases (CDKs).[4][5][6] The design of these inhibitors often leverages the thiophene scaffold to occupy the ATP-binding pocket of the kinase.[5]

-

Neuraminidase: In the antiviral space, thiophene-containing compounds have been identified as potent inhibitors of neuraminidase, an enzyme essential for the release of new influenza virus particles from infected cells.[7] Some novel thiophene derivatives have shown inhibitory activity superior to the well-known drug oseltamivir.[7]

-

Other Enzymes: The reach of thiophene derivatives extends to a multitude of other enzymes, including carbonic anhydrase, topoisomerases, and histone deacetylases (HDACs).[1]

Table 1: Representative Thiophene-Based Enzyme Inhibitors and their Targets

| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Structural Features for Activity |

| Phenyl-thiophene-carboxamides | COX-1, COX-2, 5-LOX | Anti-inflammatory | The presence of a carboxamide linker and specific substitutions on the phenyl ring are crucial for dual inhibitory activity. |